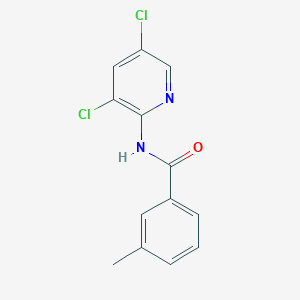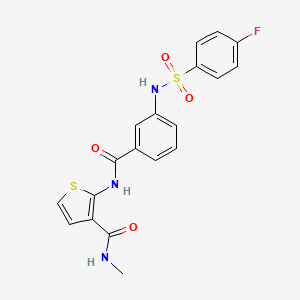![molecular formula C17H19N3O B2373729 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile CAS No. 2411262-30-9](/img/structure/B2373729.png)
3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is commonly referred to as AZQ or C-1311 and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile involves the induction of apoptosis in cancer cells. This compound activates caspase-3 and caspase-9 pathways, which are responsible for initiating the programmed cell death process. Additionally, it blocks the cell cycle at the G2/M phase, which inhibits the growth and proliferation of cancer cells. The exact mechanism of action of this compound is still under investigation, and further studies are required to fully understand its pharmacological properties.
Biochemical and Physiological Effects:
3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile has been found to exhibit cytotoxic activity against cancer cells, but it also has some biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, which leads to the activation of the p38 MAPK pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. These effects suggest that 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile has potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile in lab experiments include its cytotoxic activity against cancer cells and its ability to induce apoptosis. Additionally, it has been found to inhibit the activity of topoisomerase II, which is an important enzyme involved in DNA replication and repair. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity. Further studies are required to fully understand the pharmacological properties of this compound and its potential applications in cancer therapy.
Orientations Futures
There are several future directions for the study of 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile. One direction is to investigate its potential applications in combination therapy with other anticancer drugs. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models to determine its safety and efficacy. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, the development of new and improved synthesis methods for this compound may lead to its increased availability and potential for clinical use.
Méthodes De Synthèse
The synthesis method of 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile involves the reaction of 2-methylpropylamine with 6-chloroquinoline-3-carbaldehyde to form 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbaldehyde. This intermediate compound is then reacted with potassium cyanide to yield the final product, 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile. The synthesis of this compound is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile has been studied for its potential applications in cancer treatment. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. These findings suggest that 3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile has promising applications in cancer therapy.
Propriétés
IUPAC Name |
3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12(2)9-20-10-15(20)11-21-16-6-14-5-13(7-18)3-4-17(14)19-8-16/h3-6,8,12,15H,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRJCVOYRWNLDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CN=C3C=CC(=CC3=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)
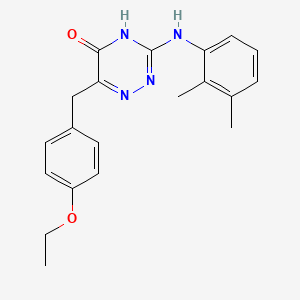
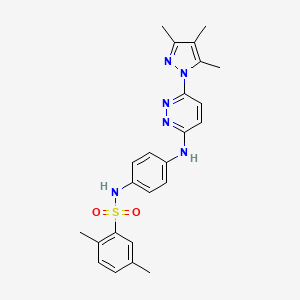

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2373656.png)
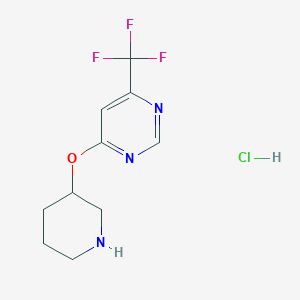
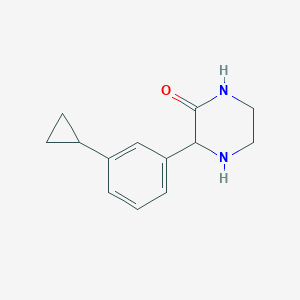
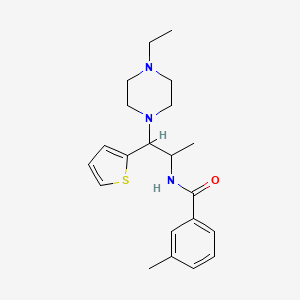

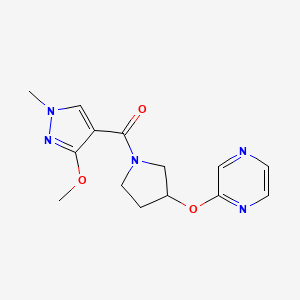
![2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2373662.png)
